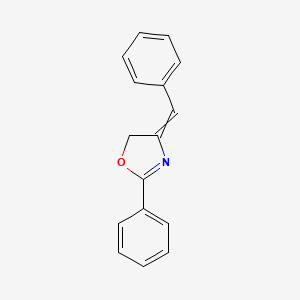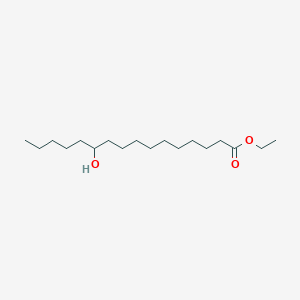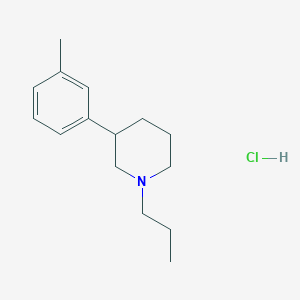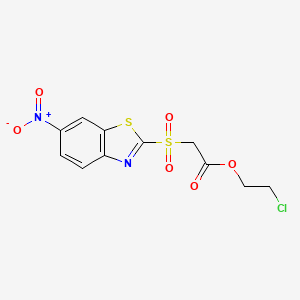
beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide: is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a 4-chlorophenyl group attached to an imino moiety, which is further connected to a piperidine ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide typically involves the condensation of 4-chloroaniline with a suitable aldehyde or ketone to form the imine intermediate. This intermediate is then reacted with piperidine and a propanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation and subsequent reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions: Beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine, ammonia, alkyl halides, solvents like ethanol or acetone.
Major Products Formed:
Oxidation: Hydroxyl derivatives, oxides.
Reduction: Amine derivatives.
Substitution: Hydroxylated, aminated, or alkylated products.
Scientific Research Applications
Chemistry: Beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various medical conditions, including its role as an inhibitor or modulator of specific biological targets.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Beta-((4-Bromophenyl)imino)-1-piperidinepropanamide: Similar structure with a bromine atom instead of chlorine.
Beta-((4-Methylphenyl)imino)-1-piperidinepropanamide: Similar structure with a methyl group instead of chlorine.
Beta-((4-Fluorophenyl)imino)-1-piperidinepropanamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: Beta-((4-Chlorophenyl)imino)-1-piperidinepropanamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different substituents.
Properties
CAS No. |
75723-09-0 |
|---|---|
Molecular Formula |
C14H18ClN3O |
Molecular Weight |
279.76 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H18ClN3O/c15-11-4-6-12(7-5-11)17-14(10-13(16)19)18-8-2-1-3-9-18/h4-7H,1-3,8-10H2,(H2,16,19) |
InChI Key |
LOCVAXNNGHADHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=NC2=CC=C(C=C2)Cl)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)





![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)





